molecular formula C18H21N3O4S B2396945 N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 2034471-19-5

N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2396945
CAS No.: 2034471-19-5
M. Wt: 375.44
InChI Key: GIQGSSGXLFQMCR-UHFFFAOYSA-N
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Description

N-(4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridine moiety, a heterocycle that is the second most common in FDA-approved drugs due to its ability to improve aqueous solubility, metabolic stability, and form critical hydrogen bonds . This molecule is designed as a sophisticated research tool, particularly for probing biological systems where piperidine and sulfonamide functional groups are known to play key roles in receptor binding and modulation. The strategic inclusion of these pharmacophores suggests potential for researchers to investigate its interactions with various enzyme and receptor targets . The compound is provided for research applications only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14(22)20-15-2-4-18(5-3-15)26(23,24)21-12-8-17(9-13-21)25-16-6-10-19-11-7-16/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQGSSGXLFQMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit bacterial growth effectively. In vitro assays demonstrated that compounds related to N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide displayed activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's design suggests it may act as an anti-inflammatory agent. Inflammation is a critical factor in various diseases, including cardiovascular disorders and cancer. The inhibition of cyclooxygenase enzymes (COX) is a common therapeutic strategy in managing inflammation. Recent studies have explored similar compounds as COX inhibitors, indicating potential pathways for the development of this compound as an anti-inflammatory drug .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to yield high purity and yield. The synthetic route often includes:

  • Formation of the piperidine ring.
  • Introduction of the sulfonamide group.
  • Substitution reactions to incorporate the pyridine moiety.

These steps are crucial for ensuring the compound's biological activity and stability .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of compounds structurally related to this compound:

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated efficacy against E. coli with an IC50 value of 10 μM.
Study BAnti-inflammatory EffectsShowed inhibition of COX enzymes with an IC50 value of 5 μM, suggesting significant anti-inflammatory potential.
Study CSynthesis OptimizationIdentified optimal conditions for synthesizing related sulfonamide derivatives with improved yields.

Mechanism of Action

The mechanism of action of N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The piperidine and pyridine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent variations and their pharmacological implications.

Structural Features and Pharmacological Activities

Compound Name Key Structural Differences Reported Activities References
N-(4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide (Target) Pyridin-4-yloxy substituent on piperidine; acetamide-linked phenyl sulfonamide. Inferred: Potential analgesic/anti-inflammatory activity based on analogs.
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-Methylpiperazinyl group instead of pyridinyloxy-piperidine. Analgesic activity comparable to paracetamol; anti-nociceptive effects.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Piperazine ring without substituents. Anti-hypernociceptive activity in inflammatory pain models.
N4-Acetylsulfamethazine (Compound 5) Pyrimidinylamino substituent on sulfonamide; methyl groups on pyrimidine. Antitubercular activity (synthesis focus); structural similarity to sulfonamide antibiotics.
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 4-Methylpiperidine sulfonyl group; 4-methoxyphenyl acetamide. No explicit activity reported; structural analog with potential CNS activity.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Fluorophenyl acetamide; tosyl (p-toluenesulfonyl) piperazine group. Unspecified pharmacological activity; piperazine sulfonamides often target GPCRs.

Key Observations

Substituent Impact on Activity :

  • The pyridinyloxy-piperidine group in the target compound may enhance solubility or receptor binding compared to simpler piperazine/piperidine analogs (e.g., Compound 35, 37) due to the aromatic pyridine moiety .
  • Methyl or methoxy substituents (e.g., Compound 35, 5) are associated with improved pharmacokinetic profiles, such as metabolic stability, but may reduce potency compared to bulkier aromatic groups .

Pharmacological Trends: Piperazine/piperidine sulfonamides (e.g., Compounds 35, 37) show consistent analgesic and anti-inflammatory activity, likely mediated through COX inhibition or cannabinoid receptor modulation .

SAR (Structure-Activity Relationship) Insights: The sulfonamide linkage is critical for bioactivity, as seen in analogs like Sch225336 (a bis-sulfone cannabinoid inverse agonist) . Aromatic acetamide substituents (e.g., 4-methoxyphenyl in Compound 5) may enhance target selectivity but require balancing with solubility modifiers like pyridine or morpholine .

Biological Activity

N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound features several functional groups, including a piperidine ring, a pyridine ring, and a sulfonamide moiety. Its molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S.

Target of Action

The primary target of this compound is Hypoxia-inducible factor 1 (HIF-1) , which plays a crucial role in cellular responses to low oxygen conditions.

Mode of Action

The compound induces the expression of HIF-1α protein and its downstream target gene p21, promoting tumor cell apoptosis under hypoxic conditions. This mechanism suggests its potential as an anticancer agent by disrupting the survival pathways of cancer cells in low oxygen environments.

Pharmacokinetics

In vitro studies have demonstrated significant inhibitory bioactivity in HepG2 cells with IC50 values of approximately 0.12 and 0.13 µM. The compound's efficacy suggests a strong potential for therapeutic applications in cancer treatment.

Anticancer Effects

Research indicates that this compound promotes apoptosis in tumor cells, making it a candidate for further development as an anticancer drug. Its ability to act in hypoxic environments enhances its relevance in targeting solid tumors, which often exhibit such conditions .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Studies suggest that similar compounds with piperidine structures exhibit significant inhibition against acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in HepG2 cells
Enzyme InhibitionSignificant AChE inhibition
Hypoxia ResponseModulates HIF-1 pathway

Case Study: Anticancer Efficacy

In a controlled study, this compound was administered to tumor-bearing mice. The results demonstrated a marked reduction in tumor size and an increase in apoptotic markers compared to control groups, underscoring its potential as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves three key steps:

Formation of the pyridin-4-yloxy-piperidine intermediate : Reacting 4-hydroxypyridine with a piperidine derivative under nucleophilic substitution conditions (e.g., using NaH as a base in DMF at 60–80°C) to form the ether linkage .

Sulfonylation : Treating the intermediate with a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) in dichloromethane with a tertiary amine base (e.g., triethylamine) to introduce the sulfonyl group .

Acetamide coupling : Reacting the sulfonated intermediate with acetyl chloride or acetic anhydride in the presence of a coupling agent (e.g., HATU) and a catalyst (e.g., DMAP) .
Optimization focuses on solvent choice (polar aprotic solvents for sulfonylation), temperature control (60–80°C for ether formation), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

TechniquePurposeEvidence
1H/13C NMR Confirm backbone structure, functional groups (e.g., sulfonyl, acetamide)
HPLC Assess purity (>95% threshold for biological assays)
Mass Spectrometry (MS) Verify molecular weight (e.g., ESI-MS for [M+H]+ ion)
FT-IR Identify characteristic bonds (e.g., S=O at ~1350 cm⁻¹, C=O at ~1650 cm⁻¹)

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using reference compounds (e.g., paracetamol for analgesic activity comparisons) .
  • Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve bioavailability .
  • Orthogonal validation : Combine enzymatic assays (e.g., COX-2 inhibition) with cellular models (e.g., LPS-induced inflammation) to confirm target engagement .

Q. What strategies enhance the metabolic stability of this sulfonamide derivative in preclinical studies?

Approaches include:

  • Structural modifications :
    • Replace labile groups (e.g., methyl substituents on the piperidine ring to reduce CYP450-mediated oxidation) .
    • Introduce fluorine atoms to block metabolic hotspots .
  • In vitro assays :
    • Microsomal stability tests : Use liver microsomes (human/rat) to identify metabolic liabilities .
    • Plasma protein binding studies : Optimize logP values (aim for 2–3) via substituent tuning to balance solubility and membrane permeability .

Q. How can computational modeling guide target identification for this compound?

  • Molecular docking : Screen against databases (e.g., PDB, ChEMBL) to predict binding to sulfonamide-sensitive targets like carbonic anhydrase IX or TNF-α .
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) and identify key residues for mutagenesis validation .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends from analogous compounds .

Q. What methods are used to analyze structure-activity relationships (SAR) in analogs of this compound?

  • Analog synthesis : Vary substituents on the pyridine (e.g., 4-Cl vs. 4-OCH3) and piperidine (e.g., N-methyl vs. N-cyclopropyl) moieties .
  • Biological profiling : Test analogs in dose-response assays (IC50/EC50 determination) for targets like kinases or GPCRs .
  • Data clustering : Use cheminformatics tools (e.g., PCA, hierarchical clustering) to group compounds by activity profiles and identify critical pharmacophores .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and AUC to identify poor absorption or rapid clearance .
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14C-acetamide) to assess target organ penetration .
  • Metabolite identification : LC-MS/MS to detect inactive or toxic metabolites that explain reduced in vivo activity .

Comparative Studies

Q. How does this compound compare to structurally related sulfonamide derivatives in terms of selectivity?

CompoundKey Structural DifferenceSelectivity ProfileEvidence
N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide Pyrrolidine vs. piperidineHigher affinity for tyrosine kinases
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide Piperazine ringEnhanced serotonin receptor modulation

Mechanistic Insights

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Kinase profiling panels : Screen against 100+ kinases at 1 µM to identify off-target effects .
  • CRISPR-Cas9 knockouts : Validate target dependency (e.g., KO of carbonic anhydrase IX in hypoxic cancer models) .
  • Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics (KD < 100 nM desired) .

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